Home > Products > Screening Compounds P134543 > Dihydroraloxifene
Dihydroraloxifene -

Dihydroraloxifene

Catalog Number: EVT-1588030
CAS Number:
Molecular Formula: C28H29NO4S
Molecular Weight: 475.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dihydroraloxifene is a synthetic compound that belongs to the class of selective estrogen receptor modulators. It is structurally related to raloxifene, which is used primarily for the treatment and prevention of osteoporosis in postmenopausal women. Dihydroraloxifene has garnered interest in scientific research for its potential therapeutic applications, particularly in hormone-related conditions and cancers.

Source

Dihydroraloxifene is synthesized through chemical processes that modify the structure of raloxifene, enhancing its pharmacological properties. The development of this compound stems from ongoing research into estrogen receptor modulation and its implications in various diseases.

Classification

Dihydroraloxifene is classified as a selective estrogen receptor modulator. This classification indicates that it can act as an agonist or antagonist depending on the tissue type, thereby influencing estrogen-related biological processes.

Synthesis Analysis

Methods

The synthesis of dihydroraloxifene typically involves multi-step organic reactions. The primary method includes:

  1. Starting Material: The synthesis often begins with raloxifene or a closely related precursor.
  2. Reduction Reactions: Chemical reduction processes are employed to introduce the dihydro group into the molecular structure.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are utilized to isolate the desired compound.

Technical Details

The technical details of the synthesis may involve specific reagents and conditions, such as:

  • Use of reducing agents like lithium aluminum hydride for reduction.
  • Control of temperature and pressure to optimize yield and purity.
  • Characterization methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure of dihydroraloxifene.
Molecular Structure Analysis

Structure

Dihydroraloxifene shares a similar core structure with raloxifene but features additional hydrogen atoms that alter its physical and chemical properties. The molecular formula is C26_{26}H27_{27}NO3_{3}.

Data

  • Molecular Weight: Approximately 413.50 g/mol.
  • Structural Formula: It consists of a phenolic structure with a piperidine ring, contributing to its interaction with estrogen receptors.
Chemical Reactions Analysis

Reactions

Dihydroraloxifene undergoes several chemical reactions typical for selective estrogen receptor modulators:

  1. Binding Affinity: It exhibits varying binding affinities for estrogen receptors, which can lead to different biological responses.
  2. Metabolism: In vivo studies suggest that dihydroraloxifene is metabolized primarily in the liver, undergoing conjugation and oxidation reactions.

Technical Details

The metabolic pathways can be elucidated through techniques such as:

  • Liquid chromatography-mass spectrometry to track metabolites.
  • In vitro assays to assess enzyme interactions involved in metabolism.
Mechanism of Action

Process

Dihydroraloxifene functions by selectively binding to estrogen receptors in various tissues, mimicking or blocking the effects of estrogen:

  1. Agonistic Activity: In bone tissue, it acts as an agonist, promoting bone density and reducing fracture risk.
  2. Antagonistic Activity: In breast tissue, it may act as an antagonist, inhibiting cell proliferation associated with hormone-sensitive cancers.

Data

Research indicates that dihydroraloxifene’s mechanism involves:

  • Modulation of gene expression linked to cell growth and differentiation.
  • Interaction with co-regulators that influence estrogen receptor activity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in solubility and stability at extreme pH levels.

Relevant Data or Analyses

Characterization techniques such as differential scanning calorimetry can be used to assess thermal stability, while X-ray crystallography can provide insights into the solid-state structure.

Applications

Scientific Uses

Dihydroraloxifene has potential applications in several areas:

  1. Osteoporosis Treatment: As a selective estrogen receptor modulator, it may be used to prevent bone loss in postmenopausal women.
  2. Cancer Therapy: Its antagonistic properties against estrogen receptors make it a candidate for treating hormone-sensitive tumors, particularly breast cancer.
  3. Research Tool: It serves as a valuable compound for studying estrogen receptor biology and developing new therapeutic strategies targeting hormonal pathways.
Synthetic Methodologies & Reaction Mechanisms

Catalytic Hydrogenation Pathways in Raloxifene Derivative Synthesis

The synthesis of dihydroraloxifene hinges on catalytic hydrogenation strategies to reduce sterically congested tetrasubstituted olefins within the benzothiophene scaffold. Homogeneous asymmetric hydrogenation using chiral Ir–P^N complexes (e.g., PhanePhos-derived catalysts) achieves high enantioselectivity (>90% ee) for dihydronaphthalene precursors of dihydroraloxifene analogs like lasofoxifene. Critical to success is the use of Brønsted or Lewis acid promoters (e.g., triflic acid, Al(OTf)₃), which enhance substrate reactivity by coordinating with basic sites in the raloxifene core, thereby facilitating catalyst-substrate interaction [5]. Key mechanistic insights include:

  • Acid-mediated activation: Protonation of the piperidine nitrogen in raloxifene derivatives increases electrophilicity of the adjacent olefin, enabling efficient hydride transfer [5].
  • Metal-ligand cooperativity: Ir catalysts with axially chiral bisphosphine ligands enforce facial selectivity during H₂ insertion [5].

Table 1: Catalytic Systems for Sterically Hindered Olefin Hydrogenation

CatalystAdditiveConversion (%)ee (%)Substrate Core
Ir-(R)-PhanePhosTfOH>95943,4-Diphenyl-1,2-DHN
Ir-(S)-BinapAl(OTf)₃8782Benzothiophene-DHN
Pd/CNone45Minimally functionalized olefin

Solvent Systems and Stereochemical Control in Dihydrogenation

Solvent polarity profoundly impacts diastereoselectivity and reaction kinetics during dihydroraloxifene synthesis. Aprotic solvents (e.g., dichloromethane, DCM) favor high enantiomeric excess (ee >90%) by stabilizing chiral catalyst-substrate adducts, whereas protic solvents (e.g., methanol) accelerate unwanted protonolysis or racemization [5] [2]. Notable effects include:

  • Dielectric constant correlation: Low-ε solvents (DCM, ε=8.9) improve ee by 20–25% compared to THF (ε=7.5) due to reduced catalyst aggregation [5].
  • Water content: >100 ppm H₂O in DCM diminishes ee by 15% via hydrolysis of Ir–H intermediates [6].
  • Temperature coupling: Reactions at –40°C in DCM/hexane mixtures achieve 98% de for trans-dihydroraloxifene isomers [2].

Byproduct Formation During Reduction of Benzothiophene Core

Hydrogenation of the benzothiophene olefin generates regioisomeric dihydro derivatives and dimers as major byproducts. Key pathways include:

  • Over-reduction: Catalyst poisoning (e.g., S-coordination in benzothiophene) leads to thiophene ring saturation, forming hexahydro derivatives (3–7% yield) [6].
  • Radical dimerization: Phenolic –OH groups oxidize to quinoid intermediates under aerobic conditions, undergoing C–C coupling to form dimeric impurities like [6,6′-dihydroxy-2,2′-bis(4-hydroxyphenyl)-7,7′-bi-1-benzothiophene] (0.5–1.0% by HPLC) [6] [10].
  • N-Oxidation: Tertiary amines in the piperidine-ethoxy side chain oxidize to N-oxides (e.g., Raloxifene-N-Oxide) during metal-catalyzed reactions [6].

Table 2: Common Byproducts in Dihydroraloxifene Synthesis

ByproductFormation PathwayDetection MethodTypical Yield (%)
Dimeric diphenyl etherRadical-radical couplingHPLC (tR=12.1 min)0.5–1.2
N-Oxide derivativeAmine oxidationLC-MS (m/z 506 [M+H]⁺)0.3–0.8
7-Acetyl benzothiopheneFriedel-Crafts acylation side-reactionNMR (δ 2.6 ppm, s, 3H)0.1–0.4
Hexahydro raloxifeneOver-hydrogenationGC-MS (m/z 474)3.0–7.0

Scalability Challenges in Industrial-Scale Hydrogenation

Transitioning lab-scale dihydroraloxifene synthesis to production faces catalyst deactivation, purification bottlenecks, and regiocontrol issues:

  • Heterogeneity constraints: Homogeneous Ir catalysts require ppm-level metal removal; supported variants (e.g., Ir/SiO₂) show <20% activity due to pore diffusion limitations [5].
  • Oxygen sensitivity: Benzothiophene phenols oxidize during long reaction cycles, necessitating inert gas sparging and <5 ppm O₂ headspace [10].
  • Thermodynamic limitations: Equilibrium favors starting olefins (ΔG=+8.2 kcal/mol), requiring high-pressure H₂ (50–100 bar) for >90% conversion [2].
  • Chromatography dependence: Silica gel purification of diastereomers increases costs; crystallization alternatives (e.g., ethanol/water) yield only 60% pure product [6].

Properties

Product Name

Dihydroraloxifene

IUPAC Name

[(2S,3R)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

Molecular Formula

C28H29NO4S

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C28H29NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,26,28,30-31H,1-3,14-17H2/t26-,28-/m1/s1

InChI Key

IKZMTNSYXDOFJH-IXCJQBJRSA-N

Synonyms

2,3-dihydroraloxifene
dihydroraloxifene
trans-dihydroraloxifene

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O

Isomeric SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)[C@@H]3[C@H](SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.